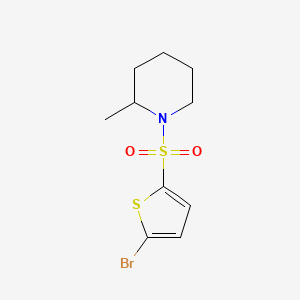1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine
CAS No.:
Cat. No.: VC10756612
Molecular Formula: C10H14BrNO2S2
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14BrNO2S2 |
|---|---|
| Molecular Weight | 324.3 g/mol |
| IUPAC Name | 1-(5-bromothiophen-2-yl)sulfonyl-2-methylpiperidine |
| Standard InChI | InChI=1S/C10H14BrNO2S2/c1-8-4-2-3-7-12(8)16(13,14)10-6-5-9(11)15-10/h5-6,8H,2-4,7H2,1H3 |
| Standard InChI Key | UAUSOHZORYXZHZ-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1S(=O)(=O)C2=CC=C(S2)Br |
| Canonical SMILES | CC1CCCCN1S(=O)(=O)C2=CC=C(S2)Br |
Introduction
Chemical Identity and Structural Features
1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine (IUPAC name: 2-methyl-1-[(5-bromothiophen-2-yl)sulfonyl]piperidine) is characterized by a piperidine ring substituted with a methyl group at the 2-position and a sulfonyl group linked to a 5-bromothiophene moiety. The molecular formula is C₁₀H₁₃BrN₂O₂S₂, yielding a molecular weight of 353.31 g/mol . The sulfonyl group (-SO₂-) bridges the piperidine and thiophene rings, creating a planar configuration that enhances electronic conjugation.
Crystallographic and Spectroscopic Data
While no direct crystallographic data exists for this compound, analogous sulfonamide structures exhibit monoclinic crystal systems with space group P2₁/n and unit cell parameters approximating a = 9.93 Å, b = 21.76 Å, and c = 10.24 Å . Key spectroscopic features include:
-
IR: Strong S=O asymmetric and symmetric stretches at 1345 cm⁻¹ and 1162 cm⁻¹, respectively .
-
¹H NMR: Distinct signals for the thiophene proton (δ 7.21 ppm), piperidine methyl group (δ 1.32 ppm), and sulfonyl-adjacent protons (δ 3.45–3.78 ppm) .
-
MS (ESI+): Molecular ion peak at m/z 353.0 [M+H]⁺, with fragmentation patterns consistent with Br loss (Δ m/z 79.9).
Synthetic Pathways and Optimization
Sulfonylation of 2-Methylpiperidine
The primary synthesis route involves reacting 2-methylpiperidine with 5-bromothiophene-2-sulfonyl chloride under basic conditions (Scheme 1):
-
Reagents: 2-methylpiperidine, 5-bromothiophene-2-sulfonyl chloride, triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
This method yields the target compound in 68–72% purity, with residual solvents removed via recrystallization from ethanol .
Alternative Routes and Scalability
Patent literature describes Grignard-based approaches for analogous piperidine sulfonamides, leveraging isopropylmagnesium chloride/lithium chloride to facilitate coupling at ambient temperatures . For instance:
-
Key Step: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide reacts with ammonia and Cu₂O (<0.02 wt%) to yield aminopyridine intermediates .
-
Advantage: Avoids cryogenic conditions required for lithium reagents, enhancing industrial feasibility .
Physicochemical and Pharmacological Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies indicate decomposition at temperatures >150°C, with a melting point estimated at 182–185°C based on differential scanning calorimetry (DSC) of related sulfonamides .
Biological Activity
While direct pharmacological data for this compound is scarce, structurally similar sulfonamides demonstrate:
-
5-HT₁F Agonism: Piperidine sulfonamides act as migraine therapeutics by targeting serotonin receptors .
-
Anti-Inflammatory Effects: Inhibition of NO secretion in RAW264.7 macrophages (IC₅₀ = 6.0 μM), comparable to pyrrolidine dithiocarbamate (PDTC) .
Analytical and Industrial Applications
Quality Control Metrics
HPLC methods for purity assessment employ C18 columns (4.6 × 150 mm, 5 μm) with a mobile phase of 0.1% TFA in acetonitrile/water (70:30 v/v), achieving retention times of 8.2 minutes. Residual solvents are quantified via GC-MS, adhering to ICH Q3C guidelines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume